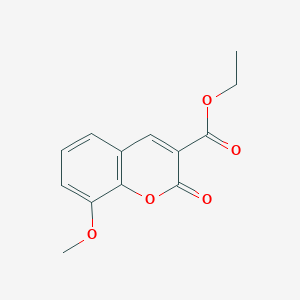

ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

説明

Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific structure of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate includes an ethoxy group at the 8th position, a methoxy group, and a carboxylate group at the 3rd position of the chromene ring.

Synthesis Analysis

The synthesis of related chromene compounds has been reported in various studies. For instance, an efficient synthesis of racemic 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene was achieved using a tandem oxa-Michael–Henry reaction followed by a chemical resolution and derivation strategy . Although this synthesis pertains to a compound with different substituents, it provides insight into the synthetic strategies that can be employed for chromene derivatives, which may be applicable to the synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.

Molecular Structure Analysis

The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, a closely related compound, has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P121/c1, with cell parameters a = 5.1525(6) Å, b = 19.922(2) Å, c = 9.458(1) Å, and β = 100.468(1)° . This information provides a detailed understanding of the molecular geometry and the arrangement of atoms within the crystal lattice, which is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Chromene derivatives are known to participate in various chemical reactions due to their activated unsaturated systems. For example, the Reformatsky reaction of methyl α-bromoisobutyrate with 2-oxo-2H-benzo[f]chromene-3-carboxylic acid esters leads to the formation of corresponding derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid . This indicates that ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate could also undergo similar reactions, potentially leading to a variety of functionalized chromene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and ethoxy groups can affect the compound's solubility, melting point, and reactivity. For instance, the crystal structure analysis of related compounds provides insights into the intermolecular interactions that can influence the stability and solubility of these molecules . The chemical reactivity of chromene derivatives, as demonstrated by their participation in reactions like the Reformatsky reaction, is also a key aspect of their chemical properties .

科学的研究の応用

Photoluminescence Properties

Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of ethyl coumarin-3-carboxylate, has been studied for its photoluminescence properties. Research indicates that derivatives like ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate show strong blue-violet emission under ultraviolet light excitation, suggesting applications in photoluminescent materials (Song, Li-Meia, Gao, & Jian-hua, 2014).

Anticorrosive Properties

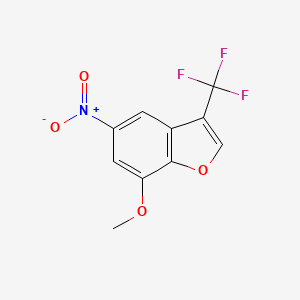

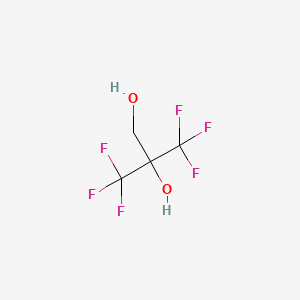

Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, related to the ethyl 8-methoxy derivative, have shown efficacy in inhibiting hydrochloric acid corrosion of mild steel. Their ability to prevent corrosion at low concentrations makes them potential candidates for industrial applications (K. V. Shcherbakov, T. Gorbunova, Y. Burgart, & V. I. Saloutin, 2014).

Antibacterial Activities

Studies on ethyl 2-oxo-2H-chromene-3-carboxylate complexes have shown significant antibacterial properties, particularly against bacteria isolated from wound infections. These findings highlight the potential use of such complexes in medical applications for treating bacterial infections (Ashraf S. Hassan, 2014).

Fluorescent Properties and Chemical Structure

The fluorescent properties of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been studied, with one compound showing a maximum fluorescence emission at 406 nm. This research is important for understanding the chemical structure and potential applications in fluorescence-based technologies (Bai Jing-hua, 2011).

Antifungal and Antioxidant Agents

Derivatives of ethyl 7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates have shown potential as antifungal and antioxidant agents. Their efficacy against various human pathogenic fungal strains and antioxidant properties indicate their potential in pharmaceutical applications (M. Shaikh, Dnyaneshwar D. Subhedar, F. Khan, J. Sangshetti, & B. Shingate, 2016).

Safety And Hazards

特性

IUPAC Name |

ethyl 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)9-7-8-5-4-6-10(16-2)11(8)18-13(9)15/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXWFSDEXYKQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280521 | |

| Record name | NSC17332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |

CAS RN |

1729-02-8 | |

| Record name | NSC17332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)

![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)

![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)

![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)